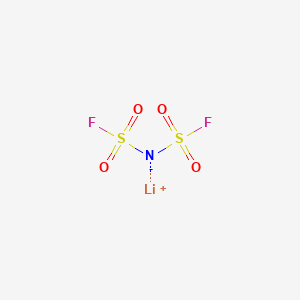
Lithium bis(fluorosulfonyl)imide
Übersicht
Beschreibung
Lithium Bis(fluorosulfonyl)imide (LiFSI) is a white, powdery lithium salt often used as the source of lithium in high-performance electrolytes for lithium-ion batteries . It is soluble in water and many organics including the carbonates and ethers typically used in liquid electrolytes .
Molecular Structure Analysis
The molecular formula of LiFSI is F2LiNO4S2 . More detailed molecular structure analysis can be found in the referenced papers .Chemical Reactions Analysis
LiFSI has been appreciated as conducting salt for Li-ion batteries for long times . It has been demonstrated that the sulfonamide-based electrolytes exhibit superior flame-retardant abilities and decent ionic conductivities .Physical And Chemical Properties Analysis
LiFSI has a melting point of 128-130°C . The phase transition, thermal stability and pyrolysis behavior of the neat Lithium Bis(fluorosulfonyl)imide salt was investigated by DSC-TG-MS under argon flow .Wissenschaftliche Forschungsanwendungen
1. Application in Rechargeable Lithium Metal Batteries (RLMBs)
- Summary of Application : LiFSI is used as a co-salt and/or electrolyte additive in sulfonamide-based electrolytes for RLMBs . It helps to stabilize the cathode-electrolyte interface, which is crucial for the performance and safety of these batteries .
- Methods of Application : The LiFSI is incorporated into the sulfonamide-based electrolytes, which are then used in the RLMBs . The electrolytes exhibit superior flame-retardant abilities and decent ionic conductivities .
- Results or Outcomes : The incorporation of LiFSI significantly suppresses the side reactions occurring at the cathode compartment, through the preferential decompositions of the FNFSI− anion .
2. Application in Lithium-Ion Batteries
- Summary of Application : LiFSI is a promising new electrolyte additive for lithium-ion batteries, showing increased conductivity over LiPF6 . It has also been tested in next-generation gel polymer electrolytes with improved safety properties .
- Methods of Application : LiFSI is added to the electrolyte of lithium-ion batteries to enhance their performance .
- Results or Outcomes : The use of LiFSI as an electrolyte additive has shown to increase the conductivity of the electrolyte, leading to improved performance of the lithium-ion batteries .
3. Application in Non-Flammable Solvents for Li (or Li-ion) Batteries
- Summary of Application : LiFSI is used in ionic liquids as non-flammable solvents for Li (or Li-ion) batteries . These electrolytes based on the FSI− anion are compatible with Li metal electrode and with graphitized carbon electrode for Li-ion batteries .
- Methods of Application : LiFSI is incorporated into the ionic liquids which are then used as non-flammable solvents in the batteries .
- Results or Outcomes : The use of LiFSI in these ionic liquids has shown compatibility with both Li metal and graphitized carbon electrodes, which was not previously seen with ILs based on other anions .
4. Application in Polymerization Catalyst
- Summary of Application : LiFSI can be used as a catalyst in polymerization reactions .
- Methods of Application : The specific methods of application can vary depending on the type of polymerization reaction. Generally, LiFSI is added to the reaction mixture to catalyze the polymerization process .
- Results or Outcomes : The use of LiFSI as a catalyst can enhance the efficiency of the polymerization process, leading to high-quality polymers .
5. Application in Industrial Antistatic Agents
- Summary of Application : LiFSI can be used as an antistatic agent in various industrial applications .
- Methods of Application : LiFSI is incorporated into materials that require antistatic properties. The specific methods of application can vary depending on the type of material and the specific industrial application .
- Results or Outcomes : The use of LiFSI as an antistatic agent can help to prevent the buildup of static electricity, which can be crucial in certain industrial applications .
6. Application in Ionic Liquid Electrolytes for Lithium-Ion Batteries
- Summary of Application : LiFSI is used in ionic liquid electrolytes for lithium-ion batteries . These electrolytes based on the FSI− anion have the capability of enhancing the properties of lithium-ion batteries .
- Methods of Application : LiFSI is incorporated into the ionic liquids which are then used as electrolytes in the batteries . Upon adding organic electrolytes such as ethylene carbonate, dimethyl carbonate or diethyl carbonate to these ionic liquids, there has been significant improvement in the conductivity as well as on the operative voltage of the cell .
- Results or Outcomes : The use of LiFSI in these ionic liquids has shown to improve the electrochemical activity of the lithium-ion battery .
7. Application in Next-Generation Gel Polymer Electrolytes
- Summary of Application : LiFSI has been tested in next-generation gel polymer electrolytes with improved safety properties .
- Methods of Application : LiFSI is incorporated into the gel polymer electrolytes, which are then used in lithium-ion batteries .
- Results or Outcomes : The use of LiFSI in these gel polymer electrolytes has shown to improve the safety properties of the lithium-ion batteries .
8. Application in Solid-State Materials
- Summary of Application : LiFSI is used in solid-state materials which can acquire the shape of the container, with high density, viscosity, charge–discharge capacity and conductivity .
- Methods of Application : LiFSI is incorporated into the solid-state materials which are then used in various applications .
- Results or Outcomes : The use of LiFSI in these solid-state materials has shown to improve their properties such as density, viscosity, charge–discharge capacity and conductivity .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
lithium;bis(fluorosulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2NO4S2.Li/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVLPSWVDYJFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2LiNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893365 | |
| Record name | Lithium bis(fluorosulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Lithium bis(fluorosulfonyl)imide | |
CAS RN |
171611-11-3 | |
| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171611113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium bis(fluorosulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.212.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



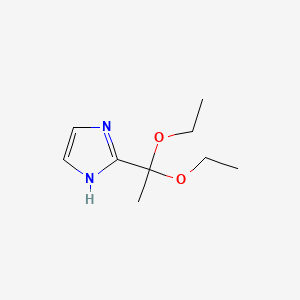

![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)
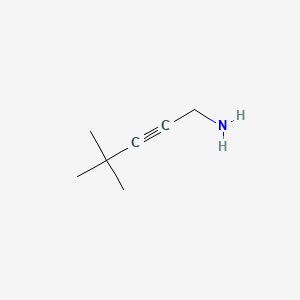
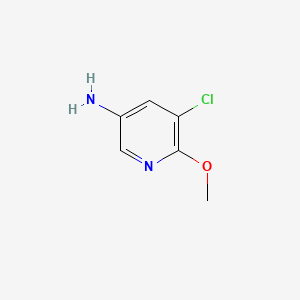
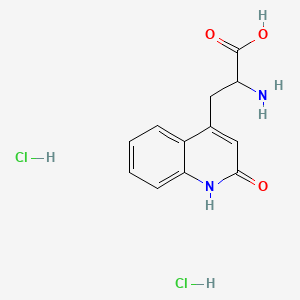
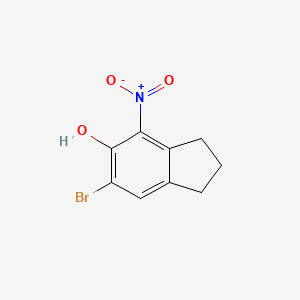
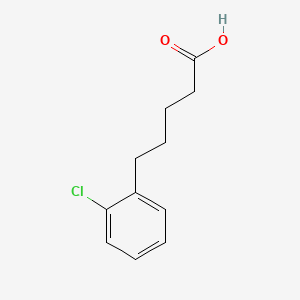
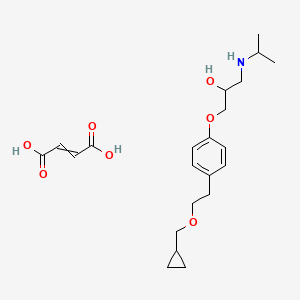
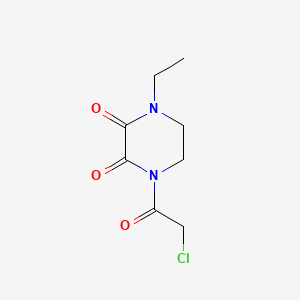

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)